

Potential off-target effects of (R)-MRI-1867 in experimental models.

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Compound of Interest

Compound Name: (R)-Zevaquenabant

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Technical Support Center: (R)-MRI-1867

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of (R)-MRI-1867, a peripherally restricted dual inhibitor of the cannabinoid-1 receptor (CB1R) and inducible nitric oxide synthase (iNOS).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of (R)-MRI-1867?

A1: (R)-MRI-1867, also referred to as (-)-MRI-1867 or its active S-enantiomer, is a hybrid molecule with two intended therapeutic targets. It acts as a potent inverse agonist of the peripheral cannabinoid-1 receptor (CB1R) and as a direct inhibitor of inducible nitric oxide synthase (iNOS).^{[1][2][3]} This dual-target engagement has been shown to have greater anti-fibrotic efficacy in various models compared to targeting either CB1R or iNOS alone.^{[1][4][5]}

Q2: Is the iNOS inhibition by (R)-MRI-1867 considered an off-target effect?

A2: While CB1R is the primary target, the inhibition of iNOS is an intended secondary pharmacological activity designed to enhance therapeutic efficacy, particularly in fibrotic diseases.^{[1][6]} Therefore, it is more accurately described as a dual-target inhibitor rather than having a classical "off-target" effect. Experiments using *cnr1* (CB1R) and *nos2* (iNOS) knockout mice have helped to distinguish the effects mediated by each target.^[1]

Q3: Does (R)-MRI-1867 have central nervous system (CNS) effects?

A3: (R)-MRI-1867 is specifically designed to be peripherally restricted with very low brain penetrance.[1][6] Studies in mice have shown a brain-to-plasma concentration ratio of approximately 3%.[1] Consequently, at therapeutic doses, it does not typically induce CNS-mediated behavioral effects, such as the anxiety-like behaviors observed with brain-penetrant CB1R antagonists like rimonabant.[1] This peripheral restriction is partly due to it being a substrate for the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier.[1]

Q4: What are the known binding affinities of (R)-MRI-1867 for cannabinoid receptors?

A4: (R)-MRI-1867 exhibits high affinity for the CB1R and selectivity over the CB2R. The binding affinity (K_i) for CB1R is approximately 2.3 nM.[1]

Q5: Is there a risk of chiral conversion from the active (S)-enantiomer to the inactive (R)-enantiomer in vivo?

A5: Studies have investigated the potential for in vivo chiral conversion of S-MRI-1867 to its CB1R-inactive R-enantiomer in mice. The results indicated that this conversion is negligible, ensuring that the observed pharmacological activity is attributable to the intended S-enantiomer.[7]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected efficacy in our experimental model.

- Possible Cause 1: P-glycoprotein (P-gp) Efflux. (R)-MRI-1867 is a substrate of the P-gp drug efflux transporter.[1] Certain disease models, such as bleomycin-induced skin fibrosis, can upregulate P-gp expression in the target tissue.[5][8] This can lead to reduced local drug concentration and diminished efficacy.
 - Troubleshooting Step:
 - Measure the expression of P-gp (gene: Abcb1a/Abcb1b in mice) in your experimental model's target tissue compared to healthy controls.
 - Consider using P-gp knockout mouse strains (Mdr1a/b knockout) to confirm if P-gp-mediated efflux is limiting the drug's effect.[5]

- Quantify the concentration of (R)-MRI-1867 in the target tissue using LC-MS/MS to correlate tissue exposure with efficacy.
- Possible Cause 2: Inadequate Target Engagement. The dose of (R)-MRI-1867 may be insufficient to achieve the necessary level of target engagement (CB1R and/or iNOS inhibition) in your specific model.
 - Troubleshooting Step:
 - Perform a dose-response study. Doses ranging from 3 to 10 mg/kg have been shown to be effective in various mouse models.[\[1\]](#)[\[4\]](#)
 - Measure downstream biomarkers of CB1R and iNOS activity. For example, assess endocannabinoid levels in the target tissue as a marker of CB1R engagement and measure hepatic iNOS enzyme activity or protein nitrosylation for iNOS engagement.[\[1\]](#)

Issue 2: Observing effects in *cnr1* (CB1R) knockout mice.

- Expected Behavior: (R)-MRI-1867 retains anti-fibrotic activity in *cnr1* knockout mice. This is an expected outcome and demonstrates the contribution of its secondary mechanism, iNOS inhibition.[\[1\]](#)
 - Experimental Confirmation: To confirm that these effects are mediated by iNOS, the experiment can be repeated in *nos2* (iNOS) knockout mice, where these specific effects should be diminished or absent.[\[1\]](#)

Issue 3: Unexpected toxicity or adverse effects.

- Possible Cause 1: Formulation or Vehicle Effects. The formulation used to dissolve and administer (R)-MRI-1867 could be contributing to toxicity.
 - Troubleshooting Step: Ensure the vehicle is well-tolerated by the animal model. A commonly used vehicle for (R)-MRI-1867 is a 1:1:18 mixture of DMSO, Tween 80, and saline.[\[6\]](#) Administer a vehicle-only control group to differentiate compound effects from vehicle effects.

- Possible Cause 2: Off-target toxicity. While designed for peripheral restriction, very high doses could potentially lead to off-target effects.
 - Troubleshooting Step:
 - Review the dosing regimen. Chronic administration of up to 30 mg/kg in mice has been shown to be well-tolerated without signs of hepatotoxicity (normal ALT and AST levels). [\[1\]](#)
 - Conduct standard toxicology assessments, including monitoring body weight, food intake, and relevant serum chemistry panels.

Data Presentation

Table 1: Pharmacological & Physicochemical Properties of (R)-MRI-1867

Parameter	Value	Species/System	Reference
CB1R Binding Affinity (K _i)	2.3 nM	CHO-K1 cells expressing human CB1R	[1]
CB2R Binding Affinity (K _i)	> 1000 nM	CHO-K1 cells expressing human CB2R	[1]
Functional Activity	Inverse Agonist	GTPγS binding assay & in vivo GI motility	[1]
Brain/Plasma Ratio (C _{max})	~3%	Mice (after 3 mg/kg oral dose)	[1]
Plasma Protein Binding	>99%	N/A	[7]
Aqueous Solubility	< 1 µg/mL	N/A	[7]
Bioavailability	21-60%	Mouse, Rat, Dog, Monkey	[7]

Table 2: Tissue Distribution of (R)-MRI-1867 in Mice

Tissue	Concentration at Cmax (after 10 mg/kg oral dose)	Reference
Liver	~60 μ M	[6]
Kidney	~40 μ M	[6]
Lung	~20 μ M	[6]
Plasma	~8 μ M	[6]
Brain	~0.20 μ M	[6]

Experimental Protocols

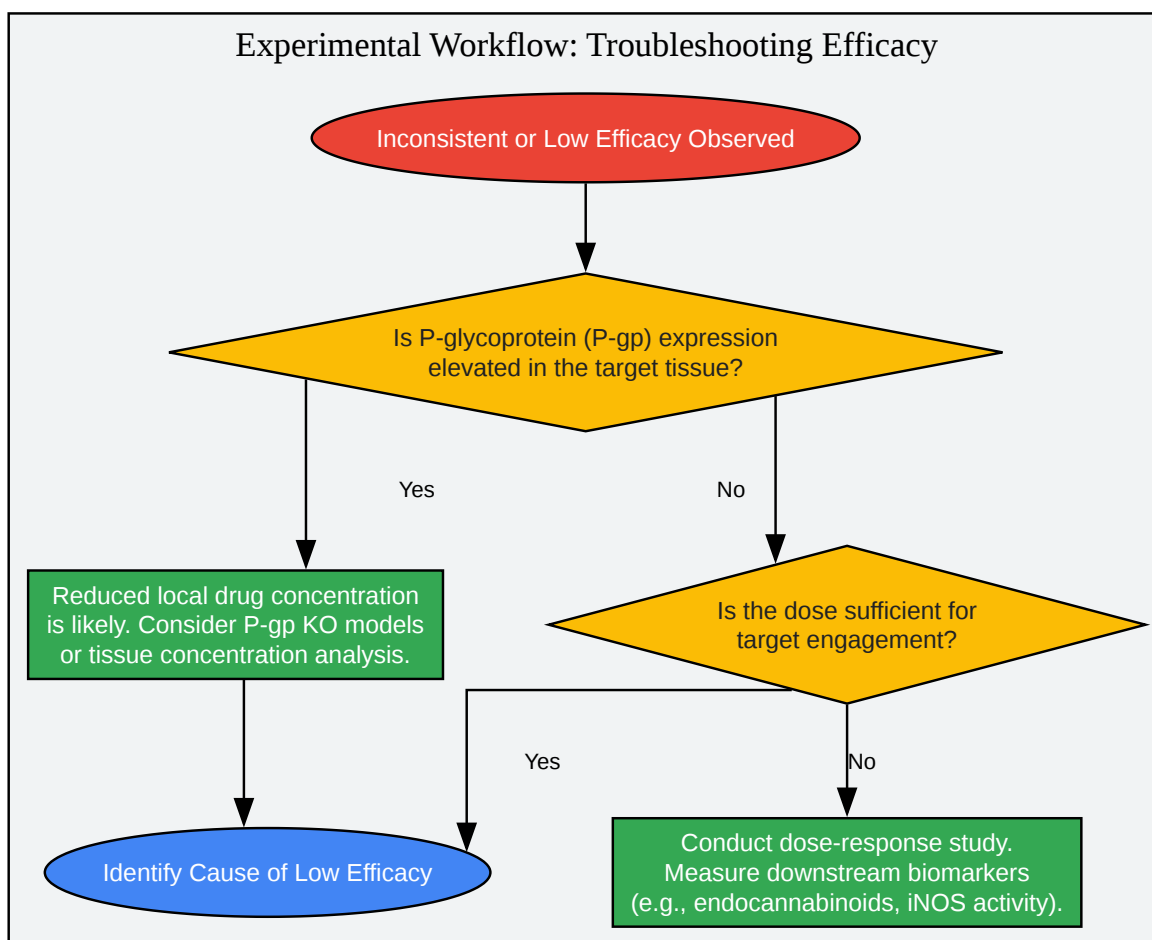
Protocol 1: Assessment of CB1R and iNOS Target Engagement in a Liver Fibrosis Model

This protocol is adapted from studies using bile duct ligation (BDL) in mice.[1]

- Induction of Fibrosis: Induce liver fibrosis in wild-type, *cnr1*^{-/-}, and *nos2*^{-/-} mice via BDL surgery. Include a sham-operated control group.
- Drug Administration:
 - Begin daily oral gavage of (R)-MRI-1867 (e.g., 10 mg/kg) or vehicle 14 days post-surgery.
 - Include a comparative arm with a CB1R-selective antagonist (e.g., rimonabant, 10 mg/kg).
- Sample Collection: At the end of the treatment period (e.g., 28 days post-BDL), collect blood and liver tissue.
- CB1R Engagement Analysis:
 - Measure hepatic endocannabinoid levels (anandamide and 2-AG) using LC-MS/MS. A reduction in elevated endocannabinoid levels indicates CB1R pathway engagement.[1]
- iNOS Engagement Analysis:

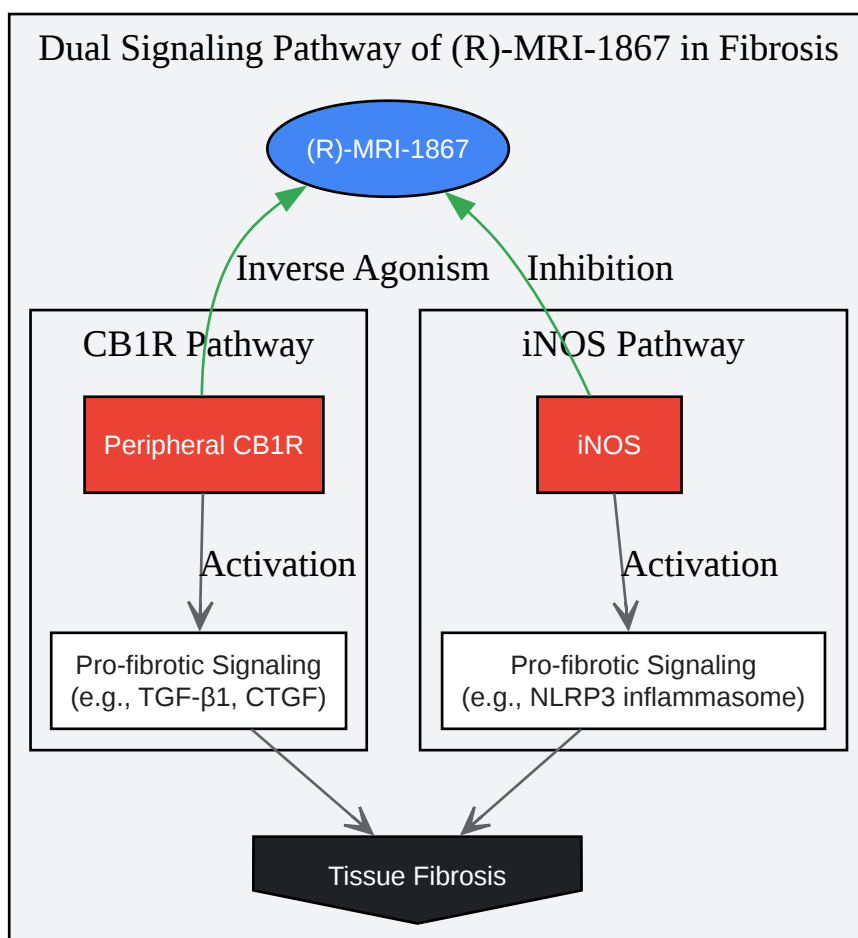
- Immunohistochemistry: Perform iNOS immunostaining on liver sections to visualize changes in protein expression.[1]
- Enzyme Activity Assay: Measure hepatic iNOS enzyme activity from liver homogenates.[1]
- Nitrosylation Assay: Quantify hepatic protein nitrosylation as a functional readout of iNOS activity.[1]
- Data Analysis: Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare treatment groups to the vehicle-treated disease group.

Visualizations



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Caption: Troubleshooting logic for low efficacy of (R)-MRI-1867.



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Caption: Dual inhibitory mechanism of (R)-MRI-1867 on fibrotic pathways.

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